(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
BenchChem offers high-quality (5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-15-8-7-14(11-16(15)27-2)12-17-19(24)22(20(25)28-17)13-18(23)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQYMNAGIRSQM-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
Thiazolidine-2,4-diones are characterized by a five-membered ring containing nitrogen and sulfur atoms. The specific structure of the compound under investigation includes:
- Azepan-1-yl group : This moiety may enhance the compound's ability to interact with biological targets.
- Dimethoxyphenyl group : Known for its potential antioxidant and anticancer properties.
Antidiabetic Activity
Thiazolidine derivatives have been extensively studied for their antidiabetic properties. Research indicates that TZDs can improve insulin sensitivity and have been used in the treatment of type 2 diabetes. The compound may exhibit similar properties due to its structural analogies with known antidiabetic agents.
- Mechanism : TZDs act primarily through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose and lipid metabolism. This activation leads to enhanced insulin sensitivity in peripheral tissues .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. The compound (5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has shown promising results in inhibiting cancer cell proliferation.
- Case Study : A study demonstrated that thiazolidine derivatives exhibited cytotoxic effects against various human tumor cell lines, including colon cancer and leukemia cells. The mechanism involved DNA fragmentation and activation of apoptotic pathways .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| TZD Derivative | HL-60 (Leukemia) | 5.6 | DNA fragmentation, caspase activation |
| TZD Derivative | MCF-7 (Breast Cancer) | 8.1 | Apoptosis via intrinsic pathway |
Pharmacokinetics
Understanding the pharmacokinetic properties of (5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is crucial for evaluating its therapeutic potential.
Absorption and Metabolism
In silico studies indicate that derivatives of thiazolidine have favorable absorption characteristics with high gastrointestinal absorption but limited blood-brain barrier permeability. This suggests that while they may be effective in systemic circulation, their central nervous system effects may be minimal .
Toxicity Studies
Toxicity assessments are essential for determining the safety profile of new compounds. Preliminary studies on related thiazolidine derivatives indicated low toxicity levels in animal models, suggesting a favorable safety margin for further development .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione exhibit significant biological activities, including:
- Antidiabetic Activity : Like other thiazolidinones, this compound may influence glucose metabolism and insulin sensitivity.
- Antimicrobial Properties : Preliminary studies suggest that it may have efficacy against various bacterial strains.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique attributes of (5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione against structurally similar compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Pioglitazone | Thiazolidinedione | Antidiabetic |
| 2-Thioxo-thiazolidinone | Thiazolidinone Derivative | Antimicrobial |
| 2-Aminothiazole | Aminothiazole | Antimicrobial |
This comparison underscores how specific substituents in the structure may confer unique biological properties not found in other derivatives.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of thiazolidinone derivatives:
- Antimicrobial Studies : Research has shown that certain derivatives exhibit better activity against gram-positive bacteria compared to gram-negative ones. For example, compounds were tested against Bacillus cereus and Staphylococcus aureus, revealing significant antimicrobial effects.
- Cytotoxicity Assessments : In vitro studies using various cancer cell lines (e.g., HCT116, MCF7) demonstrated that some thiazolidinone derivatives possess cytotoxic properties that could be harnessed for cancer therapy.
Chemical Reactions Analysis
Thiazolidinedione Ring Reactivity
The 1,3-thiazolidine-2,4-dione core undergoes characteristic reactions:
Exocyclic Double Bond Reactivity
The (Z)-configured 5-[(3,4-dimethoxyphenyl)methylidene] group enables:
Azepan-1-yl Acetamide Side Chain Modifications
The 2-(azepan-1-yl)-2-oxoethyl group participates in:
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl substituent undergoes demethylation:
Photochemical and Thermal Stability
Studies on analogs suggest:
-
Photodegradation : UV light induces [2+2] cycloaddition of the exocyclic double bond, forming dimeric species .
-
Thermal Rearrangement : Heating above 150°C triggers retro-Diels-Alder fragmentation, releasing CO₂ and forming thiazole derivatives .
Biological Activation Pathways
Relevant metabolites identified in vitro (rat liver microsomes):
Key Findings from Patents and Literature:
-
Patent CN111712497A : Highlights thiazolidinedione derivatives undergoing nucleophilic substitutions at C3/C5 positions.
-
Patent EP2841109A1 : Demonstrates azepane-containing acetamides as stable prodrug motifs under physiological pH.
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ccPDB Database : Structural analogs show susceptibility to Michael addition at the α,β-unsaturated ketone.
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US9016221B2 : Documents azepane ring-opening reactions under oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
